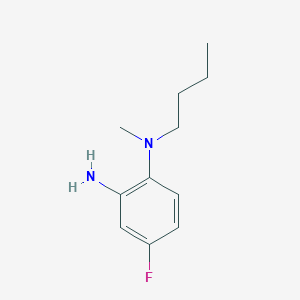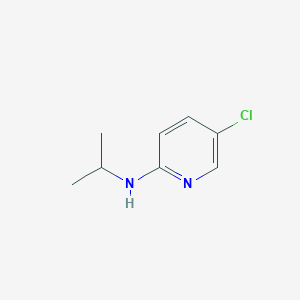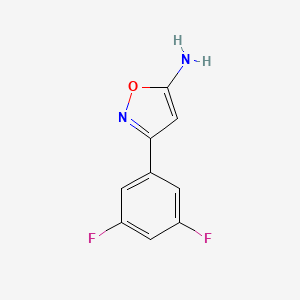![molecular formula C19H19NO4 B1416433 [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid CAS No. 1105192-51-5](/img/structure/B1416433.png)
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
Übersicht
Beschreibung
“[1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl]acetic acid” is a chemical compound with the molecular formula C19H19NO4 . It has a molecular weight of 325.36 .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H20N2O5/c1-21-11-5-10 (6-12 (7-11)22-2)9-17-4-3-16-15 (20)13 (17)8-14 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,16,20) (H,18,19) . This code provides a detailed description of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-enzymatic Potentials
- The synthesis of derivatives from 2-(1H-Indol-3-yl)acetic acid has shown antibacterial activities against Gram-positive and Gram-negative bacterial strains, comparable to the standard Ciprofloxacin. Additionally, these derivatives demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, with certain compounds showing excellent anti-enzymatic potentials against Lipoxygenase (Rubab et al., 2017).
Molecular Cocrystals
- Indole-3-acetic acid, a structurally related compound, forms molecular cocrystal adducts with significant pi-pi indole-benzene ring interactions, as seen in its adducts with other chemical compounds. This indicates potential applications in material science and molecular engineering (Lynch et al., 1991).
Synthesis and Characterization of Derivatives
- Various novel derivatives of indole-based compounds, including those related to 2-(1H-Indol-3-yl)acetic acid, have been synthesized. These derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating potential applications in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Antioxidant Evaluation
- Research involving indole-3-acetic acid analogues has shown that certain compounds exhibit significant antioxidant activities. This suggests potential therapeutic applications for these compounds in treating oxidative stress-related diseases (Naik, Kumar & Harini, 2011).
Catalytic and Photolytic Reactions
- Studies have explored the use of related indole compounds in catalytic and photolytic reactions, indicating potential applications in organic synthesis and photochemical processes (Wong et al., 1996).
Biological Macromolecules
- Indole-3-acetic acid-based biopolymeric hydrogels have been synthesized, showing pH-sensitive swelling behavior and potential applications in medical devices, such as bandages and catheters, due to their antifungal and antioxidant properties (Chitra et al., 2017).
Eigenschaften
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-15-7-13(8-16(10-15)24-2)11-20-12-14(9-19(21)22)17-5-3-4-6-18(17)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHWSGTGAGKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)
![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)


![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)


![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)
![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)


![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)
amine](/img/structure/B1416371.png)
![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)